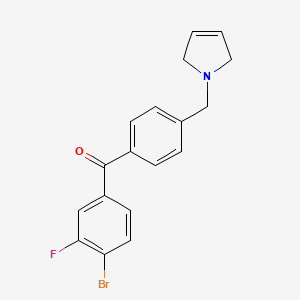

(4-Bromo-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

説明

The compound (4-Bromo-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a diaryl methanone derivative featuring a bromo-fluoro-substituted aromatic ring and a pyrrolinylmethyl-substituted phenyl group. While direct pharmacological data are unavailable, analogs with similar substituents have been studied for their crystallographic properties and synthetic accessibility .

特性

IUPAC Name |

(4-bromo-3-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSONMXCMGWKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643037 | |

| Record name | (4-Bromo-3-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-28-8 | |

| Record name | Methanone, (4-bromo-3-fluorophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Bromination and Fluorination: The aromatic ring can be selectively brominated and fluorinated using bromine and fluorine sources, respectively. This step often requires the use of catalysts or specific reaction conditions to ensure regioselectivity.

Coupling Reactions: The final step involves coupling the brominated and fluorinated aromatic ring with the pyrrole derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution, where the bromine or fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products

Oxidation: Pyrrole-2,5-diones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

科学的研究の応用

Overview

The compound (4-Bromo-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, with the CAS number 898764-28-8, is an organic compound characterized by a complex structure that includes multiple functional groups. Its unique chemical properties make it a subject of interest in various fields, particularly in medicinal chemistry and materials science. The presence of bromine, fluorine, and pyrrole moieties suggests potential biological activity and reactivity, making it valuable for research and industrial applications.

Medicinal Chemistry

The compound is being investigated for its potential pharmacological properties. The pyrrole ring is a common structural motif found in many bioactive molecules, indicating that this compound may interact with various biological targets, such as enzymes and receptors. Preliminary studies suggest its potential for anticancer and antimicrobial activities due to these interactions.

Case Studies in Medicinal Chemistry

- Anticancer Activity : Research has shown that compounds with similar structures exhibit activity against cancer cell lines. For instance, derivatives of pyrrole have been linked to inhibition of tumor growth in preclinical models.

- Antimicrobial Properties : Some studies have indicated that compounds featuring bromine and fluorine substituents can enhance antimicrobial efficacy against specific pathogens.

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies.

Synthetic Routes

The synthesis typically involves:

- Formation of the Pyrrole Moiety : Utilizing the Paal-Knorr synthesis method.

- Bromination and Fluorination : Selectively introducing bromine and fluorine atoms using specific reagents.

- Coupling Reactions : Finalizing the synthesis through coupling with the pyrrole derivative.

Materials Science

The compound's unique chemical properties enable its use in developing advanced materials, such as polymers and composites. Its structural characteristics can impart desirable properties like thermal stability and chemical resistance.

作用機序

The mechanism of action of (4-Bromo-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context and the nature of the target.

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

Key structural analogs differ in halogen substituents (Br, F, Cl) and their positions on the aromatic rings. These modifications influence electronic properties, molecular weight, and steric effects:

Electronic and Steric Effects

- Bromo vs.

- Fluorine Substitution : The electron-withdrawing nature of fluorine enhances the electrophilicity of the adjacent carbonyl group, influencing reactivity .

Research Tools and Methodologies

- Crystallography: SHELXL and WinGX/ORTEP software () are widely used for refining and visualizing the crystal structures of halogenated methanones, enabling comparative analyses of molecular geometry .

- Mass Spectrometry : EI-MS data for analogs (e.g., m/z: 191.6 [M]) provide benchmarks for characterizing the target compound’s fragmentation patterns .

生物活性

(4-Bromo-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, a compound with the CAS number 898764-28-8, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a unique arrangement of bromine and fluorine substituents on phenyl rings, along with a pyrrole moiety. Its molecular formula is with a molecular weight of 360.22 g/mol. The structural complexity suggests diverse interactions with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrrole ring is particularly significant as it is commonly found in many bioactive compounds, suggesting potential for anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance:

- In vitro studies have demonstrated that related pyrrole-containing compounds exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) .

- The structure-activity relationship (SAR) analysis suggests that the introduction of electron-withdrawing groups like bromine enhances antiproliferative effects .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | HepG2 | <10 | High |

| Compound B | A549 | <15 | Moderate |

| Compound C | MCF-7 | <20 | Low |

Antimicrobial Activity

The compound's potential antimicrobial effects are also noteworthy:

- Minimum Inhibitory Concentration (MIC) studies have shown that similar compounds can exhibit antibacterial activities against multi-drug resistant strains. For example, MIC values ranging from 93.7 to 46.9 μg/mL were reported for structurally related compounds .

Case Studies

- Pyrrole Derivatives : A study involving pyrrole derivatives demonstrated that modifications similar to those in this compound led to enhanced activity against cancer cell lines, indicating the importance of the pyrrole moiety in biological interactions .

- Brominated Compounds : Another investigation highlighted that brominated phenyl derivatives showed significant inhibition of cancer cell proliferation, reinforcing the hypothesis that halogen substituents can influence biological activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyrrole Moiety : Utilizing the Paal-Knorr synthesis method.

- Bromination and Fluorination : Selective introduction of bromine and fluorine using appropriate reagents.

- Coupling Reactions : Final assembly through coupling reactions between the aromatic rings and the pyrrole derivative.

Q & A

Q. What are the recommended synthetic routes for preparing (4-Bromo-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, and how can purity be optimized?

Synthesis typically involves a multi-step approach:

- Step 1: Prepare the dihydropyrrole-substituted benzyl intermediate via nucleophilic substitution of 2,5-dihydro-1H-pyrrole with a bromomethylphenyl precursor.

- Step 2: Couple this intermediate with 4-bromo-3-fluorobenzoyl chloride under Friedel-Crafts acylation conditions.

- Purity Optimization: Use preparative HPLC with a C18 column (e.g., Agilent Zorbax) and gradient elution (acetonitrile/water with 0.1% TFA). Monitor purity via LC-MS (ESI+) and NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates .

Q. How should researchers characterize the crystal structure and confirm stereochemical integrity of this compound?

- X-ray Crystallography: Resolve single crystals grown via slow evaporation (solvent: dichloromethane/hexane). Analyze bond angles (e.g., C–C–Br ≈ 117–121°) and torsion angles (e.g., dihydropyrrole ring puckering) to confirm stereochemistry .

- Comparative NMR: Cross-validate ¹H NMR shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, dihydropyrrole protons at δ 3.1–3.5 ppm) with DFT-calculated spectra .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Kinase Inhibition: Use TR-FRET assays targeting kinases like EGFR or VEGFR2, given the compound’s aromatic and heterocyclic motifs .

- Cellular Uptake: Perform fluorescence microscopy with a fluorophore-conjugated analog (e.g., via click chemistry using an alkyne tag) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in SAR studies involving the dihydropyrrole moiety?

- Case Study: If replacing dihydropyrrole with pyrrolidine reduces activity, conduct molecular dynamics simulations to analyze steric effects or hydrogen-bonding interactions. Compare electrostatic potential maps (e.g., using Gaussian 16) to identify critical binding features .

- Experimental Validation: Synthesize analogs with rigidified dihydropyrrole (e.g., fused rings) and test in functional assays .

Q. What advanced analytical methods quantify degradation products under stressed conditions?

- Forced Degradation: Expose the compound to heat (60°C, 75% RH), acidic/basic hydrolysis, and UV light.

- Analysis: Use UPLC-QTOF-MS with a HILIC column to separate polar degradation products (e.g., hydrolyzed methanone or bromo-fluorophenyl fragments). Assign structures via MS/MS fragmentation patterns .

Q. How can metabolic stability be improved without compromising target affinity?

- Strategies:

- Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to reduce CYP450-mediated oxidation .

- Replace labile protons (e.g., α to carbonyl) with deuterium isotopes. Validate via microsomal stability assays (human liver microsomes, NADPH cofactor) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。